molecular formula C11H12ClN3O3 B14724309 3-(4-Acetylphenyl)-1-(2-chloroethyl)-1-nitrosourea CAS No. 13909-27-8

3-(4-Acetylphenyl)-1-(2-chloroethyl)-1-nitrosourea

Cat. No.: B14724309
CAS No.: 13909-27-8
M. Wt: 269.68 g/mol
InChI Key: ORTCFPGDEOWLRK-UHFFFAOYSA-N
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Description

3-(4-Acetylphenyl)-1-(2-chloroethyl)-1-nitrosourea is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a nitrosourea group, which is often associated with alkylating agents used in chemotherapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetylphenyl)-1-(2-chloroethyl)-1-nitrosourea typically involves the reaction of 4-acetylphenyl isocyanate with 2-chloroethylamine hydrochloride in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The nitrosation step involves the use of nitrous acid or its derivatives to introduce the nitroso group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetylphenyl)-1-(2-chloroethyl)-1-nitrosourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The chloroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

3-(4-Acetylphenyl)-1-(2-chloroethyl)-1-nitrosourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential effects on biological systems, including its role as an alkylating agent.

    Medicine: Investigated for its potential use in chemotherapy due to its ability to alkylate DNA.

    Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(4-Acetylphenyl)-1-(2-chloroethyl)-1-nitrosourea involves the alkylation of DNA, which can lead to the disruption of DNA replication and transcription. This property makes it a potential candidate for use in chemotherapy, where it can target rapidly dividing cancer cells. The molecular targets include DNA bases, and the pathways involved are those related to DNA damage response and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Carmustine (BCNU): Another nitrosourea compound used in chemotherapy.

    Lomustine (CCNU): Similar in structure and function, used in cancer treatment.

    Semustine (MeCCNU): A derivative of carmustine with similar applications.

Uniqueness

3-(4-Acetylphenyl)-1-(2-chloroethyl)-1-nitrosourea is unique due to its specific structural features, which may confer distinct reactivity and biological activity compared to other nitrosourea compounds. Its acetylphenyl group may influence its solubility, stability, and interaction with biological targets, making it a compound of interest for further research and development.

Properties

CAS No.

13909-27-8

Molecular Formula

C11H12ClN3O3

Molecular Weight

269.68 g/mol

IUPAC Name

3-(4-acetylphenyl)-1-(2-chloroethyl)-1-nitrosourea

InChI

InChI=1S/C11H12ClN3O3/c1-8(16)9-2-4-10(5-3-9)13-11(17)15(14-18)7-6-12/h2-5H,6-7H2,1H3,(H,13,17)

InChI Key

ORTCFPGDEOWLRK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)N(CCCl)N=O

Origin of Product

United States

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